molecular formula C19H16ClN5O2 B14978360 N-(5-chloro-2-methylphenyl)-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide

N-(5-chloro-2-methylphenyl)-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide

Cat. No.: B14978360
M. Wt: 381.8 g/mol
InChI Key: TUXBPUCWWNQIAX-UHFFFAOYSA-N
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Description

N-(5-Chloro-2-methylphenyl)-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide is a heterocyclic compound featuring a fused imidazo-triazole core linked to a substituted phenylacetamide moiety. Its structure combines a chloro-methylphenyl group at the N-terminus and a phenyl-substituted triazolone ring, which may influence its pharmacokinetic and pharmacodynamic properties.

Properties

Molecular Formula

C19H16ClN5O2

Molecular Weight

381.8 g/mol

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-(5-oxo-2-phenyl-4,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl)acetamide

InChI

InChI=1S/C19H16ClN5O2/c1-11-7-8-13(20)9-14(11)21-16(26)10-15-18(27)23-19-22-17(24-25(15)19)12-5-3-2-4-6-12/h2-9,15H,10H2,1H3,(H,21,26)(H,22,23,24,27)

InChI Key

TUXBPUCWWNQIAX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CC2C(=O)NC3=NC(=NN23)C4=CC=CC=C4

Origin of Product

United States

Biological Activity

N-(5-chloro-2-methylphenyl)-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The molecular formula of this compound is C16H15ClN4OC_{16}H_{15}ClN_{4}O. The compound features a chloro-substituted phenyl ring and an imidazo[1,2-b][1,2,4]triazole moiety that contribute to its biological properties.

Antitumor Activity

Numerous studies have demonstrated the antitumor potential of compounds containing imidazole and triazole rings. For instance, derivatives of imidazo[1,2-b][1,2,4]triazole have shown promising results against various cancer cell lines. The presence of electron-withdrawing groups on the phenyl ring enhances cytotoxicity by increasing the compound's ability to interact with cellular targets.

Table 1: Antitumor Activity of Related Compounds

Compound NameIC50 (µM)Cancer Cell Line
Compound A1.61Jurkat
Compound B1.98A-431
N-(5-chloro...)<10U251 (Glioblastoma)

Antibacterial Properties

The compound also exhibits antibacterial activity against Gram-positive and Gram-negative bacteria. The SAR studies indicate that modifications to the phenyl ring can significantly influence antibacterial efficacy. Compounds with halogen substitutions generally showed enhanced activity.

Table 2: Antibacterial Activity

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound CE. coli32 µg/mL
Compound DStaphylococcus aureus16 µg/mL

The biological activities of this compound are believed to be mediated through several mechanisms:

  • Inhibition of Cell Proliferation : The compound interferes with cell cycle progression in cancer cells.
  • Induction of Apoptosis : It promotes programmed cell death via intrinsic pathways.
  • Antibacterial Action : The compound disrupts bacterial cell wall synthesis and function.

Study 1: Antitumor Efficacy in Vivo

A recent study evaluated the antitumor efficacy of this compound in a xenograft model using human glioblastoma cells. The results indicated a significant reduction in tumor size compared to control groups.

Study 2: Antibacterial Activity Assessment

Another study focused on the antibacterial properties of the compound against multi-drug resistant strains. The findings revealed that the compound exhibited potent activity against these strains, suggesting its potential as a lead candidate for antibiotic development.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs differ primarily in substituents on the phenyl rings or heterocyclic cores. Below is a detailed comparison based on available

Structural and Physicochemical Properties

N-(2-Methyl-5-nitrophenyl)-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide (Y020-8822) Substituents: Nitro (-NO₂) at the 5-position and methyl (-CH₃) at the 2-position on the phenyl ring. ~3.2 for chloro analogs) and altering metabolic stability .

N-(2-Methyl-5-nitrophenyl)-2-[2-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide

  • Substituents : 4-Methylphenyl on the triazolone ring instead of phenyl.
  • Impact : The methyl group enhances steric bulk, which may hinder binding to flat enzymatic pockets but improve selectivity for hydrophobic targets .

Thiadiazole-Based Analogs (Figs. 53–54 in )

  • Core Structure : Replaces the triazole ring with a thiadiazole moiety (e.g., imidazo[2,1-b][1,3,4]thiadiazol).
  • Substituents : 3-Oxocyclopentyl or ethyl ester groups.
  • Key Differences : Thiadiazole cores introduce sulfur atoms, altering electronic properties (e.g., higher polar surface area) and hydrogen-bonding capacity. These modifications often reduce metabolic clearance but may compromise blood-brain barrier penetration .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Phenyl Substituents Molecular Formula Molecular Weight (g/mol) ClogP*
Target Compound Imidazo-triazole 5-Cl, 2-CH₃ C₁₉H₁₇ClN₅O₂† 394.82† ~3.2
Y020-8822 (Nitro analog) Imidazo-triazole 5-NO₂, 2-CH₃ C₁₉H₁₆N₆O₄ 392.37 ~1.8
4-Methylphenyl Analog Imidazo-triazole 4-CH₃ on triazolone C₂₀H₁₈N₅O₂† 376.39† ~3.5
Thiadiazole Derivative (Fig. 53) Imidazo-thiadiazole 3-Oxocyclopentyl C₂₂H₂₂N₄O₃S 422.50 ~2.1

*ClogP values estimated using fragment-based methods.
†Calculated based on structural analogs due to absence of explicit data for the target compound.

Research Findings

Bioactivity Trends :

  • Nitro-substituted analogs (e.g., Y020-8822) exhibit higher in vitro potency against tyrosine kinases (IC₅₀ ~50 nM) but poorer solubility (<10 µM in PBS) compared to chloro-substituted derivatives .
  • Thiadiazole derivatives (Fig. 53–54) show moderate antimicrobial activity (MIC ~8 µg/mL against S. aureus) but lower cytotoxicity (CC₅₀ >100 µM) than triazole-based compounds .

Metabolic Stability :

  • Chloro and methyl groups in the target compound may enhance metabolic stability by reducing oxidative deamination, a common degradation pathway for nitro analogs .

Synthetic Accessibility :

  • Thiadiazole analogs require multistep synthesis (6–8 steps) due to sulfur incorporation, whereas imidazo-triazoles are synthesized in 4–5 steps, favoring scalability .

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